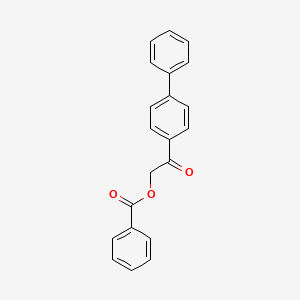
5-(2-(Benzyloxy)phenyl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(Benzyloxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with benzyloxy and phenylallylidene groups. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzyloxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the phenylallylidene group: This can be accomplished through a condensation reaction between the pyrazole intermediate and cinnamaldehyde in the presence of an acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(2-(Benzyloxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The phenylallylidene group can be reduced to a phenylpropyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Phenylpropyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 5-(2-(Benzyloxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide is not well-documented. its structure suggests that it could interact with biological targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic interactions. The benzyloxy and phenylallylidene groups may enhance its binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
5-Phenyl-2H-pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole core but differ in their substituents.
N’-Substituted pyrazole-3-carbohydrazides: These compounds have similar carbohydrazide functionality but different substituents on the pyrazole ring.
Uniqueness
5-(2-(Benzyloxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide is unique due to the presence of both benzyloxy and phenylallylidene groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
属性
CAS 编号 |
634895-39-9 |
|---|---|
分子式 |
C26H22N4O2 |
分子量 |
422.5 g/mol |
IUPAC 名称 |
3-(2-phenylmethoxyphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H22N4O2/c31-26(30-27-17-9-14-20-10-3-1-4-11-20)24-18-23(28-29-24)22-15-7-8-16-25(22)32-19-21-12-5-2-6-13-21/h1-18H,19H2,(H,28,29)(H,30,31)/b14-9+,27-17+ |
InChI 键 |
VOXVDZYOVUBUDR-PQRBOASESA-N |
手性 SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C=C/C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12009776.png)


![[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12009800.png)




![N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide](/img/structure/B12009840.png)
![2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B12009841.png)

![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine](/img/structure/B12009847.png)
![5-(4-methoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12009852.png)
